Cas no 1334488-37-7 (tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate)

tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- [4-(4-Amino-phenyl)-tetrahydro-pyran-4-yl]-carbamic acid tert-butyl ester
- TERT-BUTYL N-[4-(4-AMINOPHENYL)OXAN-4-YL]CARBAMATE
- [4-(4-Amino-phenyl)-tetrahydro-pyran-4-yl]-carbami
- CID 122174184
- Carbamic acid, N-[4-(4-aminophenyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
- Tert-butyl (4-(4-aminophenyl)tetrahydro-2h-pyran-4-yl)carbamate
- tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate
-
- インチ: 1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(8-10-20-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3,(H,18,19)
- InChIKey: HKKBSXWQUQCAGX-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2C=CC(=CC=2)N)(CC1)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 351
- トポロジー分子極性表面積: 73.6
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 455.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.35±0.20(Predicted)
tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452498-100mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 100mg |
$1144.0 | 2023-09-29 | ||
Enamine | EN300-1452498-10000mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 10000mg |
$5590.0 | 2023-09-29 | ||
Enamine | EN300-1452498-50mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 50mg |
$1091.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417162-2.5g |
Tert-butyl (4-(4-aminophenyl)tetrahydro-2h-pyran-4-yl)carbamate |
1334488-37-7 | 95% | 2.5g |
¥17161.00 | 2024-08-09 | |
Enamine | EN300-1452498-250mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 250mg |
$1196.0 | 2023-09-29 | ||
Enamine | EN300-1452498-5000mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 5000mg |
$3770.0 | 2023-09-29 | ||
Enamine | EN300-1452498-1000mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 1000mg |
$1299.0 | 2023-09-29 | ||
Enamine | EN300-1452498-2500mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 2500mg |
$2548.0 | 2023-09-29 | ||
Enamine | EN300-1452498-1.0g |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1452498-500mg |
tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |
1334488-37-7 | 500mg |
$1247.0 | 2023-09-29 |
tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamateに関する追加情報
tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate (CAS No. 1334488-37-7): An Overview and Recent Advances
tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate (CAS No. 1334488-37-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino alcohol, plays a crucial role in the synthesis of various bioactive molecules and pharmaceutical intermediates. Its unique chemical structure, characterized by a tert-butyl carbamate group and an amino-substituted cyclohexane ring, makes it an attractive candidate for the development of novel therapeutic agents.
The tert-butyl carbamate group in tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate serves as a protective group for the primary amine, allowing for selective functionalization and subsequent deprotection. This property is particularly valuable in multi-step synthetic processes where the protection and deprotection of functional groups are critical for the overall success of the synthesis. The cyclohexane ring, on the other hand, provides steric hindrance and conformational flexibility, which can influence the biological activity and pharmacokinetic properties of the final product.
Recent studies have highlighted the potential of tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate in the development of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a novel class of antibacterial agents. The researchers demonstrated that derivatives of tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate exhibited potent activity against multidrug-resistant bacteria, making them promising candidates for addressing the growing problem of antibiotic resistance.
In another study, published in Bioorganic & Medicinal Chemistry Letters in 2021, researchers explored the application of tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate in the development of anti-inflammatory drugs. The study found that certain derivatives of this compound showed significant anti-inflammatory activity, both in vitro and in vivo, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The versatility of tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate extends beyond its use as a synthetic intermediate. Its ability to form stable complexes with metal ions has also been investigated. A recent study published in Inorganic Chemistry Communications reported that complexes formed with this compound exhibited enhanced stability and improved catalytic activity compared to their non-complexed counterparts. This finding opens up new possibilities for its use in catalysis and materials science.
In addition to its applications in drug discovery and catalysis, tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate has been studied for its potential as a fluorescent probe. A study published in Analytical Chemistry in 2020 demonstrated that derivatives of this compound could be used to detect specific biomolecules with high sensitivity and selectivity. The researchers developed a fluorescent probe based on tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate, which showed excellent performance in detecting intracellular calcium ions, an important biomarker for various physiological processes.
The synthesis of tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate typically involves several steps, including the formation of the tert-butyl carbamate group and the introduction of the amino-substituted cyclohexane ring. Various synthetic routes have been reported, each with its own advantages and limitations. One common approach involves the reaction of 1-amino-cyclohexanol with tert-butyl isocyanate, followed by substitution with 4-fluoroaniline or 4-chloroaniline. This method provides good yields and is suitable for large-scale production.
The physical properties of tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate, such as its melting point, solubility, and stability under different conditions, are well-documented. These properties are crucial for optimizing its use in various applications. For example, its solubility in organic solvents makes it suitable for use in solution-phase synthesis, while its stability under basic conditions allows for efficient deprotection using mild acids.
In conclusion, tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate (CAS No. 1334488-37-7) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, catalysis, and materials science. Its unique chemical structure and versatile properties make it an invaluable tool for scientists working on the development of novel therapeutic agents and advanced materials. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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